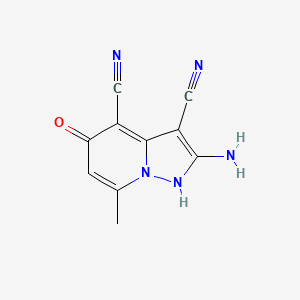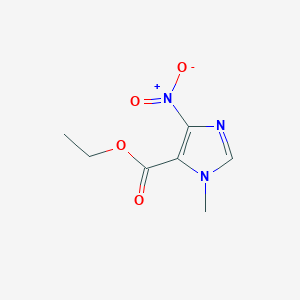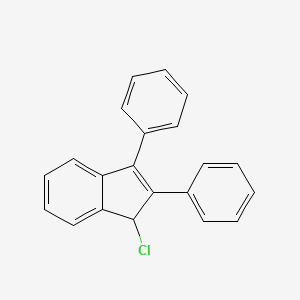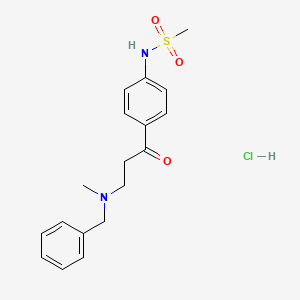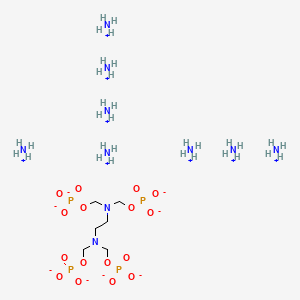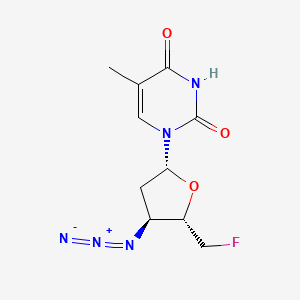
Thymidine, 3'-azido-3',5'-dideoxy-5'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modifications in its structure, specifically the azido and fluoro groups, make it a potent antiviral agent, particularly against the human immunodeficiency virus (HIV).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- typically involves multiple steps starting from thymidine or other nucleoside analogs. One common method involves the conversion of thymidine to its 3’-azido derivative through a series of reactions including halogenation and azidation. The 5’-fluoro group is introduced via fluorination reactions .
Industrial Production Methods
Industrial production of this compound often starts with D-xylose, which is converted to a 1-(β-D-xylofuranosyl)thymine derivative. This intermediate undergoes 2’-deoxygenation and 3’-azidation to yield the final product . This method is preferred due to the relatively low cost and availability of D-xylose compared to thymidine.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include sodium azide for azidation reactions.
Reduction: Hydrogenation or other reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Acts as an antiviral agent, particularly against HIV. .
Industry: Utilized in the production of antiviral drugs and as a research tool in pharmaceutical development
Wirkmechanismus
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA. The incorporation of this analog results in chain termination, effectively halting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
3’-Fluoro-2’,3’-dideoxythymidine: Similar in structure but lacks the azido group.
Uniqueness
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- is unique due to the presence of both azido and fluoro groups. This dual modification enhances its antiviral activity and selectivity compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
87190-87-2 |
|---|---|
Molekularformel |
C10H12FN5O3 |
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(fluoromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O3/c1-5-4-16(10(18)13-9(5)17)8-2-6(14-15-12)7(3-11)19-8/h4,6-8H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
CPUFEULDVSBQTH-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CF)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CF)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



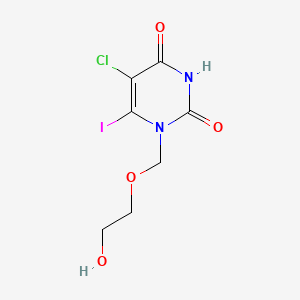
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
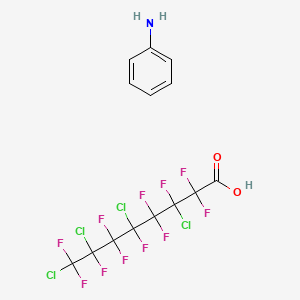
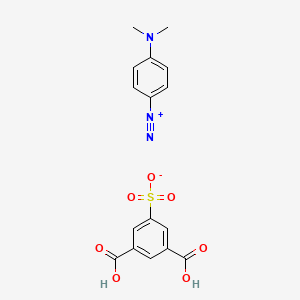

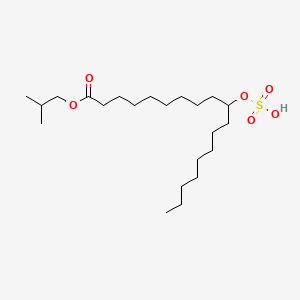
![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
